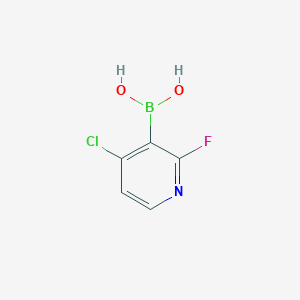

4-Chloro-2-fluoropyridine-3-boronic acid

Description

Properties

IUPAC Name |

(4-chloro-2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRPVKMTJXJXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyridine Boronic Acids As Synthetic Building Blocks

Pyridine (B92270) boronic acids are organic compounds that incorporate a pyridine ring functionalized with a boronic acid group (-B(OH)₂). Their prominence in synthetic chemistry stems from their versatility, stability, and utility as key intermediates. google.comnih.gov These compounds are central to the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon (C-C) bonds. google.comsigmaaldrich.com This reaction allows for the precise and efficient linking of different molecular fragments, a cornerstone of modern drug discovery and materials science. chemicalbook.com

The utility of boronic acids, including those of pyridine, is enhanced by their general stability under ambient conditions and their relatively low toxicity. nih.gov The boronic acid group can be considered a bioisostere of a carboxylic acid, and upon degradation, it typically forms boric acid, a compound considered environmentally benign. nih.gov

Furthermore, pyridine boronic acids act as Lewis acids due to the vacant p-orbital on the boron atom. nih.govsigmaaldrich.com This electronic feature allows them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars, a property that has been exploited in the development of chemical sensors. sigmaaldrich.com The nitrogen atom in the pyridine ring adds another layer of functionality, influencing the electronic properties of the molecule and providing a potential site for coordination with metal centers. chemicalbook.com

Unique Structural Features and Strategic Importance of 4 Chloro 2 Fluoropyridine 3 Boronic Acid

4-Chloro-2-fluoropyridine-3-boronic acid is a highly substituted pyridine (B92270) derivative with a specific arrangement of functional groups that dictates its reactivity and strategic value in synthesis.

Structural Features:

The molecule's structure is defined by a pyridine core with three different substituents:

A boronic acid group at position 3, which is the primary reactive site for cross-coupling reactions.

A fluorine atom at position 2.

A chlorine atom at position 4.

The presence and positioning of the two halogen atoms (fluorine and chlorine) are critical. As electron-withdrawing groups, they significantly influence the electronic nature of the pyridine ring and the acidity of the boronic acid. nih.gov This electronic modulation can affect the efficiency and selectivity of its reactions. The distinct substitution pattern provides a unique chemical handle for chemists to build more complex molecules with high precision.

Below is a data table summarizing the key properties of this compound and a closely related isomer for comparison.

| Property | This compound | (2-chloro-3-fluoropyridin-4-yl)boronic acid |

| Molecular Formula | C₅H₄BClFNO₂ chemicalbook.com | C₅H₄BClFNO₂ nih.gov |

| Molecular Weight | 175.35 g/mol chemicalbook.comnih.gov | 175.35 g/mol nih.gov |

| CAS Number | Not readily available in public databases | 937595-71-6 nih.govscbt.com |

Strategic Importance in Organic Synthesis:

The strategic importance of this compound lies in its role as a sophisticated building block for the synthesis of high-value chemical entities. While specific research on this exact isomer is not widely published, the applications of closely related 4-chloro-2-fluoro-3-substituted-phenylboronic acids provide significant insight. These related compounds are documented as key intermediates in the synthesis of novel herbicides. google.com This suggests that this compound is designed for use in multi-step synthetic pathways where its unique combination of reactive sites can be exploited to construct complex target molecules, such as agrochemicals or pharmaceuticals. The differential reactivity of the C-Cl, C-F, and C-B bonds can potentially allow for sequential, site-selective modifications, offering a powerful tool for combinatorial chemistry and the generation of molecular libraries.

Overview of Research Directions Concerning Halogenated Fluoropyridine Boronic Acids

Metal-Halogen Exchange and Borylation Strategies

The most fundamental and widely employed method for preparing pyridinylboronic acids is the metal-halogen exchange reaction, subsequently quenched with a boron electrophile. nih.gov This strategy relies on the conversion of a carbon-halogen bond to a carbon-metal bond, creating a nucleophilic pyridyl species that can then react with a borylating agent. nih.govwikipedia.org The process is generally applicable and remains one of the most reliable and cost-effective methods for large-scale preparations. nih.gov

Utilization of Organolithium Reagents in Pyridine Boronic Acid Synthesis

Organolithium reagents, particularly alkyllithiums like n-butyllithium (n-BuLi), are powerful tools for initiating metal-halogen exchange. nih.govwikipedia.org The reaction typically involves treating a halopyridine with an organolithium compound at low temperatures, often -78 °C, to form a lithiated pyridine intermediate. researchgate.net This intermediate is then trapped with a suitable electrophile.

A common protocol involves the in-situ quench procedure, where the organolithium reagent is added to a cooled mixture of the halopyridine and the borylating agent. nih.gov This technique is advantageous as the highly reactive lithiated intermediate is consumed as it forms, minimizing potential side reactions. nih.gov For instance, the synthesis of 2-fluoropyridine-4-boronic acid is achieved by reacting 4-bromo-2-fluoropyridine with n-BuLi at -78 °C in the presence of triisopropyl borate, yielding the desired product in high yield after workup. chemrxiv.org This approach has been successfully applied to various substituted pyridines, demonstrating its utility. researchgate.netgoogle.com

Application of Organomagnesium Halides (Grignard Reagents) in Boronic Acid Formation

As an alternative to organolithiums, organomagnesium halides (Grignard reagents) can be used for boronic acid synthesis. nih.gov Grignard reagents can be prepared by reacting an organic halide with magnesium metal or formed in situ via a halogen-metal exchange with a pre-existing Grignard reagent like isopropylmagnesium chloride (iPrMgCl). nih.govthieme-connect.com These magnesium-based reagents are often considered milder and can offer better functional group tolerance compared to their lithium counterparts. thieme-connect.com

The synthesis of pyridylmagnesium chlorides from the corresponding bromopyridines via magnesium-halogen exchange has been shown to be an effective route. nih.gov The resulting organomagnesium species can then be reacted with a boron-containing substrate, such as a boronic ester or an aminoborane, to form the desired boronic acid or ester. google.comgoogle.com However, the direct reaction of Grignard reagents with trialkylborates can sometimes lead to a mixture of products due to multiple additions, necessitating careful control of reaction conditions. google.commdpi.com

Role of Electrophilic Boronic Acid Derivatives (e.g., Trialkylborates) in Borylation Reactions

The crucial step following the formation of the organometallic pyridine intermediate is the borylation, or "quenching," with an electrophilic boron species. nih.gov Trialkyl borates, such as trimethyl borate B(OMe)₃ and triisopropyl borate B(OiPr)₃, are the most commonly used reagents for this purpose. nih.govmdpi.com The nucleophilic carbon of the pyridyl-metal intermediate attacks the electrophilic boron atom of the borate, forming a boronate ester. This ester is then hydrolyzed, typically with an aqueous acid, to yield the final boronic acid. researchgate.net

The choice of borate ester can influence the reaction; for example, triisopropyl borate is frequently used in low-temperature reactions due to its good performance and handling characteristics. researchgate.netnih.govchemrxiv.org This two-step sequence of metalation followed by electrophilic trapping is a cornerstone of arylboronic acid synthesis. nih.gov

Regioselectivity and Yield Optimization in Halogen-Metal Exchange Processes for Pyridine Systems

Regioselectivity is a paramount concern when the starting pyridine contains multiple halogen atoms. The rate of halogen-metal exchange is highly dependent on the specific halogen, following the general trend: I > Br > Cl. wikipedia.orgimperial.ac.uk The C-F bond is typically inert to this reaction. wikipedia.org This predictable reactivity hierarchy allows for the selective synthesis of halopyridinyl boronic acids from dihalopyridine precursors. For example, in the synthesis of 6-halopyridin-3-yl-boronic esters, a lithium-halogen exchange on a 2,5-dihalopyridine selectively occurs at the more reactive halogen position. rsc.org

Yield optimization often involves careful control of reaction parameters such as temperature, solvent, and reagent concentration. nih.gov A revised procedure for preparing 3-pyridylboronic acid found that conducting the reaction at a higher temperature of -40 °C gave superior yields (90-95%) compared to the more traditional -78 °C, while even at 0 °C a respectable 80% yield was achieved. nih.gov The use of specific reagents like iPrMgCl can also provide excellent regioselectivity in the exchange of dibromo- and tribromopyridines. nih.gov

Table 1: Regioselectivity in Metal-Halogen Exchange of Dihalopyridines

| Starting Material | Reagent | Position of Exchange | Product Type | Reference |

|---|---|---|---|---|

| 3,5-Dibromopyridine | TMPMgCl·LiCl | C-2 (Deprotonation) | 2-Magnesiated Pyridine | uwindsor.ca |

| 2,5-Dihalopyridines | n-BuLi | C-5 (more reactive halogen) | 6-Halopyridin-3-yl-boronic acid/ester | rsc.org |

| 2,3-Dibromopyridine | iPrMgCl | C-3 | 2-Bromo-3-magnesiopyridine | nih.gov |

| 2,5-Dibromopyridine | iPrMgCl | C-5 | 2-Bromo-5-magnesiopyridine | nih.gov |

| 4-Bromo-2-fluoropyridine | n-BuLi | C-4 (Br position) | 2-Fluoropyridine-4-boronic acid | chemrxiv.org |

Challenges Associated with C-F and C-Cl Metal-Halogen Exchange in Pyridines

Significant challenges arise when attempting metal-halogen exchange at carbon-chlorine (C-Cl) and, especially, carbon-fluorine (C-F) bonds. The C-F bond is the strongest carbon-halogen bond and is generally considered unreactive towards standard organolithium-mediated halogen exchange. wikipedia.org While C-F bond activation is a major area of research using transition metal complexes, it is not readily achieved with the simple alkyllithium or Grignard reagents typically used for boronic acid synthesis. researchgate.netnih.gov

The C-Cl bond is also considerably less reactive than C-Br or C-I bonds in these exchange reactions. wikipedia.orgimperial.ac.uk While not impossible, the exchange requires more forcing conditions, which can lead to lower yields and more side reactions. Other challenges include the inherent instability of certain intermediates, such as the 2-pyridyl anion, which can be destabilized by electrostatic repulsion from the nitrogen lone pair, and the potential for the final boronic acid product to undergo protodeboronation (loss of the boronic acid group) during workup. capes.gov.br

Directed ortho-Metallation (DoM) Approaches for Pyridinylboronic Acids

Directed ortho-metalation (DoM) is a powerful alternative strategy that circumvents the need for a reactive halogen by activating a C-H bond adjacent to a directing metalation group (DMG). google.combaranlab.org In this process, a Lewis basic DMG on the pyridine ring coordinates to a strong, non-nucleophilic base, typically a lithium amide like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), directing the deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org The resulting aryllithium species is then quenched with a trialkyl borate to form the boronic acid. nih.govrsc.org

This method is particularly valuable for installing functionality at positions that are difficult to access via other means. thieme-connect.com Notably, halogen atoms themselves can serve as directing groups. Fluorine, in particular, is a potent directing group for ortho-lithiation, making DoM a highly relevant strategy for the synthesis of fluorinated pyridine boronic acids. researchgate.netcapes.gov.br For example, the lithiation of 3-fluoropyridine (B146971) proceeds regioselectively to afford the corresponding 4-lithiated intermediate, which can be trapped to produce 3-fluoropyridin-4-yl-boronic acid derivatives. thieme-connect.com DoM has been successfully applied to chloro- and fluoro-pyridines and can be incorporated into one-pot sequences that avoid the often-difficult isolation of pyridyl boronic acids. nih.govrsc.org In some cases, DoM provides a more efficient route than a comparable metal-halogen exchange. rsc.org

Table 2: Examples of Directed ortho-Metalation in Pyridine Systems

| Pyridine Substrate | Directing Group | Base | Position of Metalation | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | -Cl | LDA | C-3 | rsc.org |

| 3-Fluoropyridine | -F | LDA | C-4 | thieme-connect.com |

| 2-Fluoropyridine (B1216828) | -F | LDA | C-3 | nih.govnih.gov |

| Pyridyl Carboxamides | -CONR₂ | LDA / n-BuLi | ortho to amide | nih.govrsc.org |

| O-Aryl Carbamates | -OC(O)NR₂ | s-BuLi | ortho to carbamate | uwindsor.ca |

Strategic Use of Directing Groups in Pyridine Functionalization

The functionalization of the pyridine ring is complicated by its intrinsic electronic properties, which typically direct reactions to the C2, C4, or C6 positions. To achieve functionalization at other positions, such as C3 or C5, chemists employ directing groups (DGs). These groups are temporarily installed on the pyridine ring to steer a reagent to a specific, otherwise disfavored, C-H bond.

A directing group operates by coordinating to the metal catalyst, forming a metallacyclic intermediate that brings the catalytic center into close proximity with a specific C-H bond, usually at the ortho-position to the directing group. This strategy overcomes the inherent reactivity of the pyridine ring, allowing for precise functionalization. For instance, a pyridine-based directing group has been used in rhodium-catalyzed C6-selective C-H borylation of 2-pyridones. acs.orgnih.gov Similarly, phenolic carbamates can act as directing groups to achieve selective ortho-borylation. rsc.org Recent developments have also explored electrochemical methods where directing groups enable meta-bromination of pyridines under mild conditions. nih.gov The challenge often lies in the subsequent removal of the directing group without affecting the newly introduced functional group.

Regioselective Lithiation and Subsequent Borylation in Ortho Positions

Directed ortho-metalation (DoM), particularly lithiation, is a powerful and widely used method for the synthesis of substituted pyridines. arkat-usa.org This approach involves the deprotonation of a C-H bond positioned ortho to a directing metalating group (DMG) using a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting organolithium species is then quenched with an electrophile, such as a trialkyl borate, to introduce a boronic acid or ester group.

The regioselectivity of the lithiation is governed by the directing group, which can range from halogens to ethers and amides. For example, the synthesis of 2-fluoropyridine-4-boronic acid can be achieved by treating 4-bromo-2-fluoropyridine with n-BuLi at very low temperatures (-78 °C), followed by quenching with triisopropyl borate. chemicalbook.com The fluorine atom itself can influence the acidity of adjacent protons, but a stronger directing group or a pre-existing halogen is often used to ensure high regioselectivity. znaturforsch.com For instance, the lithiation of 3-chloropyridines can be directed to the C4 position, which upon reaction with an appropriate electrophile, yields a 3,4-disubstituted pyridine. nih.gov The careful control of reaction temperature is crucial to prevent side reactions like halogen dance, where the lithium and halogen atoms exchange positions. google.com

Table 1: Examples of Regioselective Lithiation for Pyridine Borylation

| Starting Material | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| 4-Bromo-2-fluoropyridine | 1) n-BuLi, -78°C 2) B(OiPr)3 3) H3O+ | 2-Fluoropyridine-4-boronic acid | Halogen-lithium exchange followed by borylation. | chemicalbook.com |

| 3-Chloropyridine derivatives | 1) n-BuLi or LDA 2) Electrophile | Functionalized Pyridines | Directed ortho-lithiation at C4. | nih.gov |

| Pyridine with 3-oxetane unit | n-BuLi | 4-lithiated pyridine species | Oxetane unit directs lithiation to the 4-position. | nih.govrsc.org |

Transition Metal-Catalyzed Borylation Reactions

Transition metal catalysis offers powerful alternatives to traditional lithiation methods, often proceeding under milder conditions with higher functional group tolerance. Palladium, iridium, and rhodium are the most prominent metals used for the borylation of pyridine rings.

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron (B99234) Reagents

The palladium-catalyzed Miyaura borylation is a cornerstone reaction for synthesizing aryl and heteroaryl boronic esters. This method involves the cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.net The choice of ligand for the palladium center is critical for catalytic efficiency. nih.gov Bidentate phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective. nih.gov This reaction is a key step in many synthetic sequences, providing stable boronic ester intermediates that can be used in subsequent Suzuki-Miyaura cross-coupling reactions to form C-C bonds. nih.govresearchgate.net The reaction tolerates a wide range of functional groups and has been successfully applied to various haloindoles and other heteroaromatics. researchgate.netnih.gov

Iridium- or Rhodium-Catalyzed C-H Borylation as a Synthetic Route for Pyridinylboronic Acids

A more atom-economical approach is the direct C-H borylation catalyzed by iridium or rhodium complexes. arkat-usa.org This method avoids the need for pre-functionalized halopyridines by directly converting a C-H bond to a C-B bond. nih.govrsc.org However, the application of this methodology to pyridines can be challenging due to the coordination of the pyridine nitrogen to the metal center, which can inhibit the catalyst. nih.govrsc.orgresearchgate.net

Iridium-catalyzed borylation often shows regioselectivity governed by steric effects. acs.orgnih.govnih.govresearchgate.net Bulky substituents on the pyridine ring direct the borylation to the least hindered positions. For instance, in trifluoromethyl-substituted pyridines, the borylation occurs selectively based on the steric hindrance of the substituents. acs.orgnih.govnih.govresearchgate.net The use of specific ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, can improve reaction outcomes. acs.orgresearchgate.net

Rhodium catalysts have also been developed for the C-H borylation of pyridines. For example, a pyridine-directed, rhodium-catalyzed C6-selective C-H borylation of 2-pyridones has been reported, demonstrating perfect site selectivity under relatively mild conditions. acs.orgnih.govacs.org

Table 2: Transition Metal-Catalyzed Borylation of Pyridines

| Catalyst System | Substrate Type | Selectivity | Key Advantage | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl2 / Base | Halopyridines | Borylation at the halogen position | Good functional group tolerance. | researchgate.netnih.gov |

| [Ir(OMe)(COD)]2 / Ligand | Substituted Pyridines | Sterically controlled | Direct C-H activation, atom economical. | acs.orgthieme-connect.de |

| Rhodium Complexes | 2-Pyridones with directing group | C6-selective | High site selectivity under mild conditions. | acs.orgnih.govacs.org |

Considerations for C-F Bond Activation and Borylation in Pyridine Scaffolds

The presence of a C-F bond in substrates like this compound introduces the potential for competitive C-F bond activation, which can be a challenging side reaction during transition metal-catalyzed processes. researchgate.net While C-F bonds are generally strong, low-valent transition metal centers can cleave them via oxidative addition. The competition between C-H and C-F activation is a delicate balance influenced by the metal center, its ligand sphere, and the electronic properties of the substrate. researchgate.net

In many iridium-catalyzed borylation reactions, C-H activation is kinetically favored over C-F activation. nih.govresearchgate.net However, the thermodynamic product is often the metal fluoride, meaning that under harsh conditions or with prolonged reaction times, C-F activation can become significant. researchgate.net For cobalt-catalyzed borylation of fluoroarenes, the site-selectivity between ortho- and meta-to-fluorine C-H borylation can be influenced by the boron reagent used (B₂Pin₂ vs. HBPin). acs.org Understanding these competing pathways is crucial for designing selective synthetic routes to fluorinated pyridine boronic acids.

Alternative and Emerging Synthetic Pathways for Pyridine Boronic Acids

Research continues to uncover novel methods for synthesizing pyridine boronic acids, aiming for greater efficiency, stability, and functional group compatibility. One significant challenge is the instability of many pyridinylboronic acids, particularly 2-pyridyl derivatives. nih.gov

To address this, stable surrogates have been developed. N-methyliminodiacetic acid (MIDA) boronates are highly crystalline, air-stable compounds that serve as effective surrogates for unstable boronic acids in cross-coupling reactions. nih.gov A method for preparing these difficult-to-access MIDA boronates involves the direct transligation of trialkoxyborate salts. nih.gov

Other emerging strategies include multicomponent reactions, which allow for the construction of complex molecules in a single step from simple, readily accessible starting materials. rsc.org Furthermore, cascade reactions involving copper-catalyzed cross-coupling and electrocyclization provide novel routes to highly substituted pyridines from alkenylboronic acids. nih.gov These innovative approaches expand the toolkit available to chemists for the synthesis of valuable pyridine-based building blocks.

An in-depth examination of the synthetic routes for this compound and its analogues reveals a landscape of sophisticated chemical strategies. These methods are pivotal for accessing key intermediates used in various fields of chemical synthesis. This article focuses exclusively on the methodologies for preparing this specific compound and related halogenated fluoropyridine boronic acids, as well as their stable ester derivatives.

Mechanistic Investigations and Computational Studies of 4 Chloro 2 Fluoropyridine 3 Boronic Acid

Elucidation of Reaction Mechanisms in Borylation and Cross-Coupling Reactions

The utility of 4-chloro-2-fluoropyridine-3-boronic acid as a coupling partner is primarily realized through the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. The mechanism of this reaction is a well-studied catalytic cycle involving a palladium catalyst.

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The cycle begins with the oxidative addition of an organohalide to a Pd(0) complex, forming a Pd(II) species. Following this, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium center. This is a critical step where this compound would participate. The presence of a base is crucial for this step, as it activates the boronic acid, enhancing the nucleophilicity of the organic moiety and facilitating its transfer to the palladium complex. organic-chemistry.org

The final step is reductive elimination , where the two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.orgnih.gov For the coupling to occur, the ligands on the palladium complex typically need to be in a cis orientation.

A general representation of the Suzuki-Miyaura catalytic cycle is shown below:

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction

A: Oxidative addition of the organohalide to the Pd(0) catalyst.

B: Transmetalation of the organic group from the boronic acid to the Pd(II) complex.

C: Reductive elimination of the coupled product, regenerating the Pd(0) catalyst.

The substitution pattern of this compound, with chloro, fluoro, and boronic acid groups on the pyridine (B92270) ring, presents interesting challenges and opportunities for regioselectivity. In cross-coupling reactions, the boronic acid group is the primary site of reaction. However, the electronic effects of the halogen substituents can influence the reactivity of the molecule. The electron-withdrawing nature of the fluorine and chlorine atoms can affect the ease of transmetalation.

Theoretical and Computational Modeling of Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the stability of molecules and their intermediates.

DFT calculations are widely used to model the energy profiles of catalytic cycles like the Suzuki-Miyaura reaction. mdpi.commdpi.com These calculations can determine the relative energies of reactants, intermediates, transition states, and products. By mapping the entire reaction pathway, researchers can identify the rate-determining step and understand how different factors, such as ligand effects or solvent choice, can influence the reaction outcome.

For a molecule like this compound, DFT studies would be invaluable in understanding the energetics of the transmetalation and reductive elimination steps. The calculations would provide insights into the structure of the transition states, which are high-energy, short-lived species that represent the energy barrier that must be overcome for the reaction to proceed.

A hypothetical reaction energy profile for a Suzuki-Miyaura coupling involving this boronic acid would likely show the relative energies of the Pd(0) catalyst, the oxidative addition product, the transmetalation intermediate, the transition state for reductive elimination, and the final coupled product.

The presence of a fluorine atom on the pyridine ring can significantly influence the reactivity of the boronic acid. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can impact the Lewis acidity of the boron center and the nucleophilicity of the pyridine ring.

Computational chemistry provides powerful tools to assess the stability of molecules and their reaction intermediates. For this compound, DFT calculations can be used to determine its optimized geometry and electronic structure. The calculated properties can provide an indication of its thermodynamic stability.

Furthermore, the stability of the various palladium intermediates in the Suzuki-Miyaura catalytic cycle can be computationally evaluated. This includes the Pd(II) species formed after oxidative addition and the intermediates formed during and after transmetalation. Understanding the relative stabilities of these intermediates is crucial for a complete mechanistic picture and can help explain observed reaction efficiencies and selectivities.

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR for Intermediates)

In the context of common reactions like the Suzuki-Miyaura coupling, key intermediates that would be targeted for spectroscopic observation include boronate complexes (formed by the reaction of the boronic acid with a base) and pre-transmetalation or transmetalation complexes involving the palladium catalyst. The multinuclear capabilities of NMR are particularly powerful in this regard.

¹H and ¹³C NMR are fundamental for tracking the changes in the organic framework of the pyridine ring and any coupling partners. Shifts in the proton and carbon signals of the pyridine ring upon formation of an intermediate can indicate changes in the electronic environment and coordination to other species.

¹¹B NMR is crucial for probing the environment around the boron atom. A significant upfield shift in the ¹¹B NMR spectrum is indicative of a change in the coordination state of boron from trigonal (in the boronic acid) to tetrahedral (in a boronate complex), a key step in the activation of the boronic acid for transmetalation. nih.gov For instance, studies on other boronic acids have shown a significant upfield shift of the ¹¹B signal upon formation of boronate species. nih.gov

¹⁹F NMR provides a sensitive probe for the fluorine substituent on the pyridine ring. The chemical shift of the fluorine atom is highly sensitive to changes in the electronic structure of the ring, making it an excellent reporter for the formation of intermediates.

³¹P NMR is invaluable when phosphine (B1218219) ligands are used with the palladium catalyst. Changes in the chemical shift and coupling constants of the phosphorus nucleus can provide direct evidence of ligand association or dissociation and the formation of various palladium-phosphine complexes throughout the catalytic cycle.

The characterization of these intermediates is often challenging due to their low concentration and short lifetimes. Therefore, specialized NMR techniques such as low-temperature NMR, diffusion-ordered spectroscopy (DOSY), and two-dimensional correlation spectroscopies (e.g., HMBC, HSQC) are often employed to detect and structurally elucidate these transient species. nih.gov For example, in studies of related systems, researchers have successfully used low-temperature ¹⁹F NMR to observe and characterize pre-transmetalation intermediates. nih.gov The addition of certain reagents, like water, has also been noted to simplify NMR spectra of other chloropyridinyl boronic acids, likely by breaking up boronic acid aggregates into monomeric species, which can aid in the clear identification of reactive intermediates. researchgate.net

While detailed experimental data for intermediates of this compound remains a subject for future research, the expected NMR data for a hypothetical intermediate, such as a palladium-bound species, can be tabulated for illustrative purposes.

Hypothetical NMR Data for a Putative Reaction Intermediate

This table is a representation of the type of data that would be sought in mechanistic studies and is not based on experimentally observed values for this compound intermediates.

| Nucleus | Hypothetical Chemical Shift (ppm) | Rationale for Expected Change from Starting Material |

| ¹H (pyridine ring) | δ 7.5 - 8.5 | Shifts would be expected upon coordination to a metal center, reflecting changes in electron density and anisotropic effects. |

| ¹³C (pyridine ring) | δ 120 - 160 | Changes in carbon chemical shifts, particularly for the carbon atom bound to boron (C3), would indicate the formation of new bonds or interactions. |

| ¹¹B | δ 5 - 15 | An upfield shift from the typical trigonal boronic acid signal (around 30 ppm) would strongly suggest the formation of a tetrahedral boronate or a related tetracoordinate boron species. nih.gov |

| ¹⁹F | Variable | The fluorine chemical shift is highly sensitive to the electronic environment and would be a key probe for detecting the formation of any transient species involving the pyridine ring. |

Further mechanistic insights are often gained by combining these spectroscopic techniques with computational studies, which can predict the structures and spectroscopic properties of plausible intermediates, thereby aiding in the interpretation of experimental data.

Role As a Versatile Building Block in Complex Chemical Synthesis

Construction of Advanced Heterocyclic Scaffolds and Architectures

The structure of 4-chloro-2-fluoropyridine-3-boronic acid makes it an ideal precursor for the synthesis of complex heterocyclic systems. The boronic acid group is a key functional handle for participating in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction enables the straightforward attachment of the 4-chloro-2-fluoropyridyl moiety to a wide variety of other aromatic and heterocyclic rings, leading to the formation of biaryl and hetero-biaryl structures. These structures are prevalent in many biologically active compounds and advanced materials.

The presence of both a chlorine and a fluorine atom on the pyridine (B92270) ring provides chemists with orthogonal handles for further functionalization. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution or can participate in other cross-coupling reactions. This allows for the sequential and controlled introduction of different substituents, facilitating the assembly of highly decorated and three-dimensional heterocyclic scaffolds. For instance, similar multi-halogenated heterocyclic building blocks are used in heterocyclic oriented synthesis (HOS) to create diverse libraries of condensed nitrogenous cycles like benzimidazoles, quinoxalinones, and benzodiazepinediones. The strategic use of this compound allows for the construction of novel and complex molecular frameworks that would be difficult to access through other synthetic routes.

Synthesis of Precursors for Diversified Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a wide array of structurally related compounds is essential for screening and identifying new lead compounds. This compound is an excellent starting point for creating such diversified libraries.

Through Suzuki-Miyaura coupling, the boronic acid can be reacted with a broad range of aryl and heteroaryl halides, leading to a first level of diversification. The resulting 3-aryl-4-chloro-2-fluoropyridine derivatives can then undergo further reactions at the chloro- and fluoro-positions. The reactivity of these halogen atoms can be selectively tuned, allowing for the introduction of a second and third point of diversity. This multi-faceted reactivity enables the rapid assembly of a large number of unique compounds from a single, readily available starting material. For example, research on similar building blocks has shown that immobilization on a solid support, followed by sequential substitution and cyclization reactions, can yield diverse libraries of important heterocycles. This approach is highly amenable to high-throughput synthesis and purification, making this compound a valuable tool for generating chemical libraries for biological screening.

Development of Novel Synthetic Pathways for Challenging Molecular Targets

The unique reactivity of this compound facilitates the development of innovative synthetic strategies for accessing complex and challenging molecular targets. Its ability to participate in highly efficient and selective cross-coupling reactions simplifies the synthesis of molecules that would otherwise require lengthy and low-yielding reaction sequences.

A key application of similar chloro-fluoro-substituted boronic acids is in the synthesis of agrochemicals and pharmaceuticals. For instance, the related compound 4-chloro-2-fluoro-3-methoxyphenylboronic acid is a key intermediate in the synthesis of the herbicide Arylex. This underscores the utility of this class of compounds in constructing the core structures of commercially important molecules. The synthesis of corticotropin-releasing factor (CRF) receptor ligands, which are complex imidazo[4,5-b]pyridines, has been achieved through the Suzuki coupling of pyridyl boronic acids with halogenated pyridine derivatives. This demonstrates the power of using such building blocks to access high-value, biologically active molecules. The strategic incorporation of the 4-chloro-2-fluoropyridyl moiety can lead to novel compounds with desired physicochemical and biological properties, paving the way for the discovery of new therapeutic agents and other functional molecules.

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C5H4BClFNO2 | 175.35 |

| (2-chloro-3-fluoropyridin-4-yl)boronic acid | 937595-71-6 | C5H4BClFNO2 | 175.35 |

| (5-chloro-2-fluoropyridin-3-yl)boronic acid | 1072945-98-9 | C5H4BClFNO2 | 175.35 |

| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 944129-07-1 | C7H7BClFO3 | 204.39 |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | 885691-81-6 | C7H3ClFNO4 | 219.56 |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes for Halogenated Fluoropyridine Boronic Acids

Current methods for synthesizing pyridinylboronic acids and their esters include metal-halogen exchange, directed ortho-metallation, palladium-catalyzed cross-coupling, and iridium- or rhodium-catalyzed C-H or C-F bond activation. arkat-usa.org However, the synthesis of halogenated fluoropyridine boronic acids often faces challenges. For instance, the use of simple chloropyridines and fluoropyridines in metal-halogen exchange transformations can be difficult. arkat-usa.org

Future research is focused on developing more sustainable and efficient synthetic strategies. This includes the use of greener solvents, minimizing waste, and designing more atom-economical reactions. acs.org One promising approach is the direct C-H borylation of fluoropyridines, which avoids the pre-functionalization steps required in traditional methods. acs.org The development of catalysts that can selectively activate C-H bonds in the presence of other reactive functional groups is a key objective.

Furthermore, improving the stability of these boronic acids is an area of active research. While 3- and 4-pyridinylboronic acids generally show good stability, 2-pyridinylboronic acids are often unstable. arkat-usa.orggoogle.com The development of stable boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, has been a significant advancement, enabling the isolation and use of previously inaccessible building blocks. nih.gov Future work will likely focus on expanding the scope of such protecting groups to a wider range of halogenated fluoropyridine boronic acids.

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the pyridine (B92270) ring is crucial for tuning the properties of molecules for various applications. The presence of both chloro and fluoro substituents in 4-Chloro-2-fluoropyridine-3-boronic acid offers multiple sites for functionalization through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, and research is ongoing to develop more active and selective catalysts for these transformations. wikipedia.orgnih.gov

The high electronegativity of fluorine accelerates nucleophilic aromatic substitution (SNAr) reactions, making fluoropyridines highly reactive substrates. acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the potential for selective functionalization at the fluorine-bearing carbon. acs.orgnih.gov Future research will likely explore novel catalytic systems, including transition metal catalysts, organocatalysts, and photocatalysts, to achieve site-selective functionalization under mild conditions. mdpi.comrsc.org For example, copper-catalyzed fluorination of C-H bonds has been demonstrated, offering a direct route to ortho-fluorinated benzoic acids. nih.gov

Moreover, the development of catalytic systems that can selectively activate and functionalize C-Cl bonds in the presence of C-F bonds, or vice versa, would provide a powerful tool for the stepwise elaboration of the pyridine core. The use of cooperative palladium/copper catalysis has shown promise in the dual C-H bond activation and coupling of electron-deficient (poly)fluoroarenes. acs.org

Advanced Computational Studies to Predict and Optimize Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. rsc.orgnih.gov In the context of halogenated fluoropyridine boronic acids, computational studies can provide valuable insights into reaction mechanisms, catalyst performance, and regioselectivity.

Future research will likely involve more sophisticated computational models to:

Predict Reaction Outcomes: Develop predictive models for the outcome of cross-coupling reactions, considering factors such as ligand effects, solvent effects, and substrate electronics.

Design Novel Catalysts: Computationally screen potential catalyst structures to identify those with enhanced activity and selectivity for the functionalization of halogenated fluoropyridines.

Elucidate Reaction Mechanisms: Perform detailed mechanistic studies to understand the role of each component in the catalytic cycle, which can guide the optimization of reaction conditions. rsc.org For instance, computational studies have been used to investigate the metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. rsc.org

Develop Polarizable Force Fields: The development of accurate force fields, like the ABEEMσπ polarizable force field, for boronic acids will enable more realistic molecular dynamics simulations to study their interactions with biological targets. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and optimize existing processes.

Integration into Automated Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis platforms. nih.govsyrris.com These platforms, which often utilize flow chemistry, allow for the rapid and reproducible synthesis of molecules with minimal human intervention. researchgate.netnih.gov

The integration of the synthesis of halogenated fluoropyridine boronic acids and their derivatives into automated platforms is a key area for future research. This will require the development of robust and reliable reaction protocols that are amenable to automation. Key considerations include:

Flow Chemistry: Adapting existing batch syntheses to continuous flow processes can offer advantages in terms of safety, scalability, and reaction control. nih.govrsc.org

Real-time Analysis: Integrating in-line analytical techniques, such as NMR and mass spectrometry, can allow for real-time monitoring and optimization of reactions. researchgate.netrsc.org

Machine Learning: The use of machine learning algorithms to analyze reaction data and autonomously optimize reaction conditions can significantly accelerate the discovery of new synthetic routes and the production of compound libraries. researchgate.netrsc.org

The successful integration of these technologies will enable the high-throughput synthesis of diverse libraries of halogenated fluoropyridine derivatives, facilitating the exploration of their chemical space and accelerating the discovery of new functional molecules. syrris.comgoogle.com

Q & A

How can 4-Chloro-2-fluoropyridine-3-boronic acid be synthesized with high purity for Suzuki-Miyaura coupling?

Answer:

The synthesis typically involves halogenated pyridine precursors and boronation via Miyaura borylation. Key steps include:

- Substrate Preparation : Start with 2-fluoro-3-chloropyridine derivatives.

- Borylation : Use Pd(dppf)Cl₂ catalyst with bis(pinacolato)diboron (B₂Pin₂) in THF at 80–90°C under inert atmosphere .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or HPLC to achieve >95% purity.

Table 1 : Representative Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | THF | 85 | 78 | 97 |

| Pd(OAc)₂ | Dioxane | 90 | 65 | 93 |

Critical Note : Trace oxygen or moisture can lead to protodeboronation; use rigorous inert conditions .

What are the challenges in characterizing this compound using NMR spectroscopy?

Answer:

The boron atom’s quadrupolar moment causes peak broadening in B NMR, complicating analysis. Mitigation strategies:

- H and C NMR : Focus on aromatic proton signals (δ 7.8–8.5 ppm) and coupling patterns to confirm substitution .

- HSQC/HMBC : Resolve ambiguities in boronic acid positioning on the pyridine ring .

- Supplementary Techniques : Use mass spectrometry (HRMS) for molecular ion confirmation .

How do electronic effects of substituents influence reactivity in cross-coupling?

Answer:

The electron-withdrawing Cl and F substituents enhance the boronic acid’s electrophilicity, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the 2-fluoro group may reduce coupling efficiency with bulky aryl halides.

- Kinetic Studies : Hammett plots show a ρ value of +1.2, indicating sensitivity to electronic effects .

- Reactivity Trends :

- Electron-deficient aryl halides (e.g., 4-nitrobromobenzene) couple faster (k = 0.45 min⁻¹) vs. electron-rich partners (k = 0.12 min⁻¹) .

What strategies minimize protodeboronation during storage?

Answer:

Protodeboronation is pH- and temperature-sensitive. Best practices:

- Storage : –20°C under argon, with desiccants (e.g., molecular sieves).

- Stabilizers : Add 1% acetic acid to suppress base-catalyzed degradation .

- Handling : Use anhydrous solvents (e.g., DMF, THF) and avoid prolonged exposure to air .

Can DFT predict regioselectivity in multi-component couplings?

Answer:

Yes. Computational studies (e.g., B3LYP/6-31G*) model transition states to predict regiochemistry:

- Case Study : Coupling with 2-bromothiophene favors C5-attack (ΔG‡ = 22.3 kcal/mol) over C3 (ΔG‡ = 25.1 kcal/mol) due to lower steric strain .

- Software Tools : Gaussian or ORCA for optimizing geometries; Multiwfn for electron-density analysis .

What advancements exist for BNCT agent development using this compound?

Answer:

Recent work focuses on conjugating the boronic acid to tumor-targeting moieties:

- Peptide Conjugation : Attach to RGD peptides for integrin targeting; in vitro studies show 10x higher cellular uptake in cancer cells vs. normal .

- Boron Loading : Achieve >20 μg B/g tumor tissue via liposomal encapsulation .

- In Vivo Testing : Murine models show 40% tumor reduction after neutron irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.